N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Furan Rings: The furan rings can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Coupling Reactions: The furan rings are then coupled with a benzodioxole moiety through a series of condensation reactions.
Amidation: The final step involves the amidation of the carboxylic acid group with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of amides and esters containing furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans and benzodioxoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the biological activity of its furan and benzodioxole moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound also features a furan ring and exhibits biological activity.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar in structure, this compound is used in the synthesis of various heterocyclic compounds.
Uniqueness
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of furan and benzodioxole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c20-12(13-5-6-16(25-13)14-2-1-7-22-14)9-19-18(21)11-3-4-15-17(8-11)24-10-23-15/h1-8,12,20H,9-10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMPXNDKMKPCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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